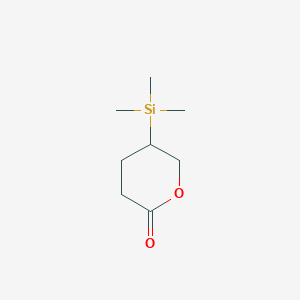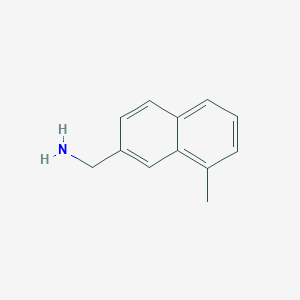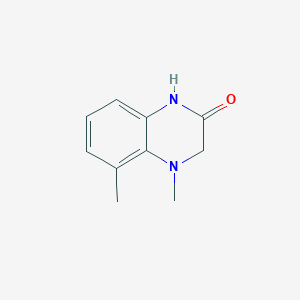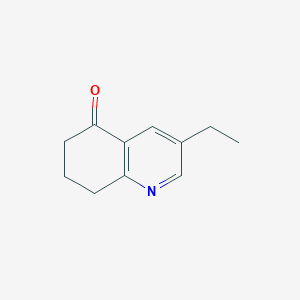
Copper(1+);trimethyl(prop-1-ynyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);trimethyl(prop-1-ynyl)silane is an organosilicon compound with the molecular formula C6H12SiCu. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to introduce alkynyl groups into molecules, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Copper(1+);trimethyl(prop-1-ynyl)silane can be synthesized through several methods. One common method involves the reaction of trimethyl(prop-1-ynyl)silane with a copper(I) salt, such as copper(I) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Copper(1+);trimethyl(prop-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) or even copper(0) under certain conditions.
Substitution: The trimethyl(prop-1-ynyl)silane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a wide range of organosilicon derivatives.
科学的研究の応用
Copper(1+);trimethyl(prop-1-ynyl)silane has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which Copper(1+);trimethyl(prop-1-ynyl)silane exerts its effects involves the interaction of the copper(I) center with various substrates. The copper(I) ion can coordinate with multiple ligands, facilitating various chemical transformations. The trimethyl(prop-1-ynyl)silane group acts as a reactive site for further chemical modifications.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper(I) ion.
Copper(I) acetylide: Contains a copper(I) ion but has different organic ligands.
Uniqueness
Copper(1+);trimethyl(prop-1-ynyl)silane is unique due to the presence of both the copper(I) ion and the trimethyl(prop-1-ynyl)silane group. This combination allows for unique reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.
特性
分子式 |
C6H11CuSi |
|---|---|
分子量 |
174.78 g/mol |
IUPAC名 |
copper(1+);trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChIキー |
CJMJBSCTWLUFOV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#C[CH2-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)







![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)



